3,3-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-19(2,3)11-18(22)20-12-13-8-9-17-15(10-13)14-6-4-5-7-16(14)21-17/h8-10,21H,4-7,11-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNZFGOOTMVEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide typically involves multiple steps. One common method starts with the preparation of the carbazole derivative, followed by the introduction of the butanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Confirmation
X-ray crystallography (using SHELX/ORTEP software; ) and spectroscopic methods (¹H/¹³C NMR, IR) are critical for confirming the stereochemistry and hydrogen-bonding patterns. For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was validated via X-ray analysis, highlighting the role of the amide group in forming intermolecular hydrogen bonds. The dimethylbutanamide group in the target compound may similarly influence crystal packing via C–H···O interactions .
Comparison with Structural Analogs
Carbazole-Based Amides
The carbazole moiety’s puckering (described via Cremer-Pople coordinates; ) may also differ due to substituent effects.
Butanamide Derivatives
However, unlike C4-CER analogs (), the carbazole core may prioritize interactions with aromatic receptors or enzymes.
Amides with N,O-Bidentate Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the role of amides in metal-catalyzed C–H functionalization. The target compound’s dimethylbutanamide lacks a hydroxyl group, reducing its capacity for bidentate coordination but enhancing stability against oxidation.
Biological Activity
3,3-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrocarbazole moiety , which is known for its neuroactive properties. Its structural formula can be represented as follows:
This structure contributes to the compound's unique interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It may exhibit binding affinity to specific receptors involved in neurological functions. The potential mechanisms include:
- Neurotransmitter Modulation : The compound may influence neurotransmitter release or receptor activity.
- Antioxidative Effects : Similar compounds have shown neuroprotective effects through antioxidative mechanisms.
Neuroprotective Effects
Research indicates that derivatives of carbazole compounds exhibit significant neuroprotective properties. For instance, studies have demonstrated that certain N-substituted carbazole derivatives protect neuronal cells from oxidative stress and apoptosis. The compound's structure suggests it may similarly confer neuroprotective benefits by modulating pathways involved in neuronal survival.
Antitumor Activity
Several studies have highlighted the antitumor potential of carbazole derivatives. A notable case study involved the evaluation of N-substituted carbazoles against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 (Lung Cancer) | TBD |
| N-Ethyl-Carbazole Derivative | C6 (Glioma) | 5.9 |
| N-Alkyl-Carbazole Derivative | C6 (Glioma) | 25.7 |
The specific IC50 values for this compound are yet to be determined but are expected to be comparable based on structural similarities with other active derivatives .
Binding Affinity Studies
Interaction studies using molecular docking techniques have suggested that this compound can bind effectively to targets associated with neurological disorders. Radiolabeled binding assays could further elucidate its interaction profile with relevant receptors.
Case Studies and Research Findings
- Neuroprotective Activity : A study examining various N-substituted carbazoles found that certain compounds displayed significant neuroprotective effects at concentrations as low as 3 µM. This suggests that modifications to the tetrahydrocarbazole structure can enhance neuroprotective properties .
- Anticancer Properties : In another investigation focused on the cytotoxic effects of carbazole derivatives on A549 lung carcinoma cells, compounds showed varying degrees of activity. The study highlighted the importance of substituents on the carbazole ring in enhancing biological activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,3-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide using experimental design principles?
- Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). For example, use a central composite design to identify optimal conditions for coupling the carbazole moiety with the butanamide backbone. This approach minimizes experimental runs while maximizing data robustness .
- Key Considerations : Monitor intermediates via HPLC or TLC (referenced in synthesis protocols for analogous compounds) .
Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity by analyzing proton and carbon environments, particularly for the carbazole and butanamide groups.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities in the tetrahydrocarbazole core.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify assay-specific variables (e.g., cell line variability, solvent effects).
- Dose-Response Profiling : Re-evaluate activity under standardized conditions, controlling for confounding factors like solvent polarity (DMF vs. DMSO) .
Q. What reactor design considerations are essential for scaling up the synthesis of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing efficiency for the carbazole-methylation step, reducing side-product formation.
- Membrane Separation : Integrate in-line purification to isolate the product from unreacted precursors (refer to CRDC subclass RDF2050104 for membrane technologies) .
Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to predict binding affinities.
- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity.
Q. What strategies mitigate by-product formation during the alkylation of the carbazole moiety?
- Methodological Answer :
- Selective Protecting Groups : Temporarily block reactive sites on the carbazole ring during alkylation.
- Phase-Transfer Catalysis : Improve regioselectivity in polar aprotic solvents (e.g., DMF) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Standardized Protocols : Replicate solubility tests using USP/Ph.Eur. guidelines, controlling for temperature, pH, and ionic strength.
- Collaborative Studies : Share raw data via open-access platforms to identify methodological biases .
Q. What experimental controls are critical for ensuring reproducibility in biological assays involving this compound?
- Methodological Answer :
- Internal Standards : Spike assays with a structurally similar inert compound to monitor assay performance.
- Blinded Replicates : Minimize operator bias by randomizing sample handling.
- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Tables for Reference
| Parameter | Optimal Range | Key Evidence Source |
|---|---|---|
| Reaction Temperature | 25–40°C | |
| Solvent (Polar Aprotic) | DMF or DMSO | |
| Catalyst (Base) | K₂CO₃ | |
| Purification Method | Column Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
